1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea
Description
Properties
IUPAC Name |
1-ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-2-13-12(15)14-6-11-5-10(8-17-11)9-3-4-16-7-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFCOOATFVHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC(=CS1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of thiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a thiophene halide in the presence of a palladium catalyst.
Attachment of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bithiophene core is reacted with a methyl halide in the presence of a Lewis acid catalyst.
Formation of the Urea Group: The final step involves the reaction of the methylated bithiophene with ethyl isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea involves its interaction with specific molecular targets. The bithiophene core can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The urea group can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The bithiophene group in the target compound provides extended π-conjugation, which could improve charge transport properties in electronic applications.
Thiophene-Containing Compounds
Thiophene derivatives, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (Molecules, 2012), highlight the role of amino and ester groups in modulating solubility and reactivity . The target compound’s ethylurea group contrasts with these polar substituents, likely reducing aqueous solubility but improving membrane permeability.
Substituent Group Variations and Patent Considerations
A 2018 legal judgment emphasized the importance of substituent groups in determining patentability, particularly for analogs of fluorophenyl and isopropyl-containing compounds .
Data Tables
*Calculated based on structural formulas.
Biological Activity
1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea is a compound of significant interest due to its unique structural features and potential biological applications. This article delves into its biological activity, exploring its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bithiophene moiety linked to an ethylurea group. Its chemical structure can be represented as follows:
This structure imparts specific properties that are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing bithiophene and urea functionalities exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have identified urea derivatives as potential anticancer agents. The presence of the bithiophene unit enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The bithiophene moiety may facilitate binding to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Anticancer Activity :
A study evaluated the antiproliferative effects of various urea derivatives on human cancer cell lines. The results indicated that compounds with bithiophene structures exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines, suggesting potent anticancer activity . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of related compounds. The results demonstrated that derivatives containing similar structural motifs showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
